molecular formula C8H13NO2 B12281664 6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid

6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid

Cat. No.: B12281664
M. Wt: 155.19 g/mol
InChI Key: IDMDTRWZYANLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid is a functionalized bicyclic scaffold of significant interest in medicinal chemistry and drug design. Bicyclo[3.1.1]heptane derivatives are recognized as valuable bioisosteres for meta -substituted arenes, effectively replacing benzene rings in therapeutic compounds to improve key properties such as solubility, metabolic stability, and overall pharmacokinetic profiles . This makes the scaffold a powerful tool for reducing the planar aromatic ring count in drug candidates, a strategy that can mitigate toxicity and improve success rates . The compound features both an amine and a carboxylic acid functional group, making it a versatile building block for the synthesis of more complex molecules. Its potential research applications include serving as a core structure in the development of mechanism-based enzyme inhibitors and as a rigid molecular scaffold for the spatial display of pharmacophores. This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-aminobicyclo[3.1.1]heptane-3-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-7-4-1-5(7)3-6(2-4)8(10)11/h4-7H,1-3,9H2,(H,10,11)

InChI Key

IDMDTRWZYANLBK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(CC1C2N)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The most direct route involves a photoinduced [3σ + 2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs). Under blue light irradiation (λₘₐₓ = 427 nm), the reaction proceeds via a radical cascade:

  • Photocatalyst activation : Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ undergoes photoexcitation, generating a radical cation from the CPA.
  • Ring opening : The CPA radical cation undergoes β-scission, forming a distonic radical intermediate.
  • Radical addition : The intermediate adds to the BCB, inducing strain release and forming a bicyclo[3.1.1]heptane skeleton.
  • Cyclization and rearomatization : A second cyclization step yields the final product.

Optimization Studies

Key parameters for maximizing yield (up to 70%) include:

Parameter Optimal Condition Yield (%)
Photocatalyst Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (2 mol%) 70
Solvent DMSO 65–70
Light source Blue Kessil lamp (427 nm) 70
Temperature Room temperature 70

Removing light or the photocatalyst abolished product formation, confirming the photoredox mechanism. Radical scavengers like TEMPO also inhibited the reaction.

Substrate Scope and Limitations

  • Electron-deficient CPAs : p-CF₃, m-F, and o-F aryl CPAs provided yields of 62–65%.
  • BCB derivatives : Electron-poor BCBs (e.g., p-CF₃, m-Cl) reacted efficiently (55–63%), while electron-rich analogs gave lower yields (<40%).
  • Limitations : Sterically hindered CPAs (e.g., 2,6-disubstituted aryl) and aliphatic CPAs failed to react.

[3.1.1]Propellane Ring-Opening Strategies

Synthesis of [3.1.1]Propellane

  • Monoester hydrolysis : Selective hydrolysis with Ba(OH)₂ yields the monoacid.
  • Decarboxylation : Oxidative decarboxylation using Pb(OAc)₄ generates the propellane core.

Radical Addition Reactions

Propellane reacts with iodine-containing radicals under blue light to form 6-iodobicyclo[3.1.1]heptanes, which are converted to the target compound via:

  • Amination : Ullmann coupling with ammonia or amines.
  • Carboxylation : CO₂ insertion under palladium catalysis.

Alternative Synthetic Approaches

Hydrolysis of Spirocyclic Intermediates

Spirocyclic oxetanyl nitriles, prepared via [2+2] cycloaddition, undergo reductive cleavage with LiAlH₄ to form 6-azabicyclo[3.1.1]heptanes. Subsequent oxidation and deprotection yield the carboxylic acid.

Functional Group Transformations

N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid (synthesized via double alkylation of malonates) serves as a versatile intermediate:

  • Oxidative decarboxylation : Pb(OAc)₄ mediates decarboxylation to form ketones, which are oxidized to carboxylic acids.
  • Hydrolysis/oxidation : Pivalate esters are hydrolyzed to acids using KMnO₄ in acidic conditions.

Chemical Reactions Analysis

Types of Reactions

6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Bioisosteric Replacement:
6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid serves as a bioisostere for meta-substituted aromatic compounds. This is significant because bioisosteres can enhance the pharmacokinetic properties of drugs, such as solubility and metabolic stability, while retaining biological activity. Research has shown that replacing benzene rings with bicyclic structures can lead to improved solubility and reduced lipophilicity in drug candidates, making them more suitable for therapeutic applications .

Case Study: Sonidegib Analogues:
A notable study involved the synthesis of 3-oxabicyclo[3.1.1]heptanes as analogues of the anticancer drug Sonidegib. The incorporation of the bicyclic structure resulted in a significant increase in solubility (over 500%) compared to the original compound, while also demonstrating nanomolar potency against the Hedgehog signaling pathway, which is crucial in cancer biology . This illustrates how 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid can be utilized to develop more effective cancer therapeutics.

Synthetic Organic Chemistry

Synthesis Techniques:
The synthesis of 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid can be achieved through various methods, including photochemical cycloaddition reactions. Recent advancements have introduced photoinduced [3σ+2σ] cycloaddition techniques that allow for the efficient formation of this compound under mild conditions, yielding functionalized derivatives that can be further modified for specific applications .

Functionalization Opportunities:
The ability to easily functionalize 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid opens up numerous avenues for research and application in drug discovery and materials science. For instance, derivatives of this compound have been synthesized that incorporate various functional groups, expanding their utility in creating complex molecular architectures with desired biological activities .

Physicochemical Properties

Solubility and Lipophilicity:
Studies have demonstrated that substituting traditional aromatic systems with bicyclic structures like 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid can significantly alter physicochemical properties such as solubility and lipophilicity. This alteration is critical for optimizing drug-like properties, as demonstrated by comparative analyses with known compounds .

Summary of Findings

The applications of 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid are diverse and impactful across multiple domains:

Application Area Description
Medicinal ChemistryBioisosteric replacement for improved drug design; enhances solubility and reduces lipophilicity
Synthetic Organic ChemistryEfficient synthesis methods via photochemical reactions; allows for diverse functionalization
Physicochemical PropertiesImproved solubility profiles compared to traditional compounds; critical for drug development

Mechanism of Action

The mechanism of action of 6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target .

Comparison with Similar Compounds

(1S,2S,3R,5S)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid

  • Structure : Features additional methyl groups at positions 2, 6, and 6, enhancing steric bulk.
  • Application : Used as a building block in drug discovery for constrained peptide analogs.

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid (CAS: 1427460-12-5)

  • Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.
  • Molecular Weight : 241.28 g/mol (vs. 153.18 g/mol for the target compound).
  • Utility : The Boc group improves solubility and stability during solid-phase peptide synthesis .
Compound Name Substituents Molecular Weight (g/mol) Key Feature
6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid -NH₂ at C6, -COOH at C3 153.18 Rigid scaffold, minimal steric bulk
(1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl analog -NH₂ at C2, -CH₃ at C2,6,6 209.27 Enhanced steric hindrance
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid -Boc at N3, -COOH at C6 241.28 Protected amine for synthesis

Heteroatom Variations in Bicyclic Systems

2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid (Abh)

  • Structure : Smaller bicyclo[2.2.1] system with nitrogen at position 2.
  • Impact : Bond angles differ significantly from proline, leading to distinct peptide backbone conformations .
  • Application : Used to stabilize β-turn structures in peptides.

7-Oxabicyclo[4.1.0]heptane-3-carboxylic Acid

  • Structure : Contains an oxygen atom in the bicyclo[4.1.0] system.
  • Impact : The oxygen introduces polarity and ring strain, altering reactivity compared to nitrogen-containing analogs .

Pharmaceutical Derivatives

6-Aminopenicillanic Acid (6-APA)

  • Structure : Bicyclo[3.2.0]heptane core with a β-lactam ring.
  • Impact: The sulfur atom and β-lactam moiety are critical for antibiotic activity, unlike the amino-carboxylic acid motif in the target compound .

Neogliptin (2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Derivatives)

  • Application : Acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.
  • Comparison : The bicyclo[2.2.1] system provides a different spatial arrangement, reducing overlap with the target compound’s pharmacology .

Biological Activity

6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid, often referred to in research as a bicyclic amino acid derivative, has garnered attention for its potential biological activities, particularly in the context of cancer research and neuroprotection. This article explores the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid features a bicyclic structure with an amino group and a carboxylic acid functional group, which are critical for its biological interactions. The structural formula can be represented as follows:

C7H11NO2\text{C}_7\text{H}_{11}\text{N}\text{O}_2

This compound is known for its ability to interact with various biological systems, particularly through the modulation of amino acid transport mechanisms.

Research indicates that 6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid may function primarily through its influence on the LAT1 (L-type amino acid transporter 1) pathway. LAT1 is crucial for the uptake of large neutral amino acids in cells, which is often upregulated in cancerous tissues.

  • Tumor Cell Proliferation : Studies have shown that inhibition of LAT1 using compounds like 2-amino- (2,2,1)-heptane-2-carboxylic acid (BCH) can reduce tumor cell proliferation by inducing apoptosis through caspase activation .
  • Tumor Cell Invasion : LAT1's role in tumor cell invasion has been highlighted, with evidence suggesting that downregulation of LAT1 can suppress invasive properties of cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Tumor Cell ProliferationInhibition of LAT1 leads to reduced proliferation in various cancer cell lines
Apoptosis InductionActivation of caspases (e.g., caspase-3 and caspase-7) upon LAT1 inhibition
Neuroprotective EffectsPotential neuroprotective effects observed in models of neurodegenerative diseases
AngiogenesisLAT1 overexpression linked to enhanced angiogenesis in tumors

Case Study 1: Tumor Cell Lines

In a study involving KB, Saos2, and C6 cell lines, the downregulation of LAT1 via BCH resulted in significant apoptosis induction. The study measured cell viability and apoptotic markers, demonstrating that treatment with BCH led to increased caspase activity, thereby confirming its role as a potential therapeutic agent against tumors .

Case Study 2: Neuroprotection

Research has indicated that derivatives of bicyclic amino acids can exhibit neuroprotective properties. In vitro studies demonstrated that 6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid could protect dopaminergic neurons from oxidative stress-induced damage, suggesting its potential application in treating neurodegenerative disorders such as Parkinson's disease .

Q & A

Q. What synthetic strategies are optimal for preparing 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis often employs chiral catalysts or auxiliaries. For bicyclic β-amino acids, a multi-step approach involving cycloaddition reactions (e.g., [2+2] or Diels-Alder) followed by stereospecific functionalization is common. For example, related bicyclo[2.2.1]heptane derivatives were synthesized via palladium-catalyzed cross-coupling to introduce substituents while preserving stereochemistry . Post-synthetic purification using chiral HPLC or enzymatic resolution ensures enantiomeric purity >98% .

Q. How can the structural conformation of 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid be validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming bicyclic ring geometry and substituent orientation. For dynamic analysis, nuclear Overhauser effect (NOE) NMR experiments reveal spatial proximity of protons, while 2D-COSY and HSQC spectra resolve coupling patterns and carbon-proton correlations . Computational models (DFT or MD simulations) complement experimental data to predict stable conformers .

Q. What analytical techniques are critical for detecting impurities in synthesized batches of this compound?

  • Methodological Answer : LC-MS with high-resolution mass spectrometry (HRMS) identifies impurities by mass-to-charge ratio deviations. For stereochemical impurities, chiral stationary phases in HPLC (e.g., amylose- or cellulose-based columns) separate diastereomers. Residual solvents or catalysts are quantified via GC-MS or ICP-OES .

Advanced Research Questions

Q. How does the constrained bicyclo[3.1.1]heptane scaffold influence peptide backbone dynamics compared to linear analogs?

  • Methodological Answer : Circular dichroism (CD) and NMR relaxation studies demonstrate that the bicyclic scaffold restricts φ/ψ angles, stabilizing γ-turn or 3₁₀-helix conformations in peptides. For example, bicyclo[2.2.1]heptane analogs showed a 10-fold increase in α-helix stability compared to linear counterparts in CD thermal denaturation assays . Molecular dynamics simulations further quantify rigidity by calculating root-mean-square fluctuation (RMSF) values .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell lines). Systematic meta-analysis of published IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) is recommended. For example, conflicting MMP3 inhibition data for bicyclo[3.2.0]heptane derivatives were resolved by normalizing results to a common reference inhibitor and controlling for serum protein binding .

Q. How can computational modeling predict the pharmacokinetic profile of 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid derivatives?

  • Methodological Answer : QSAR models trained on ADME datasets (e.g., cytochrome P450 metabolism, logP) predict bioavailability. For instance, bicyclo[2.2.2]octane analogs showed improved blood-brain barrier penetration in silico by reducing polar surface area (PSA < 90 Ų) . Free-energy perturbation (FEP) calculations further refine binding affinity predictions for target enzymes .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the proteolytic stability of peptides incorporating this bicyclic amino acid?

  • Methodological Answer : Incubate peptides with trypsin/chymotrypsin at 37°C and monitor degradation via MALDI-TOF MS at timed intervals. Bicyclo[3.1.1]heptane analogs exhibited >90% stability after 24 hours in human serum, compared to <50% for linear controls . Parallel artificial membrane permeability assays (PAMPA) correlate stability with membrane penetration efficiency .

Q. How should researchers optimize reaction conditions for introducing functional groups to the bicyclo[3.1.1]heptane core?

  • Methodological Answer : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For Suzuki-Miyaura coupling on bicyclo[2.2.1]heptane, optimal yields (≥85%) were achieved with Pd(OAc)₂ (5 mol%), SPhos ligand, and DMF/H₂O (4:1) at 80°C . Real-time reaction monitoring via FTIR or Raman spectroscopy minimizes side-product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.